4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a fluorobenzamide moiety, an oxadiazole ring, and a phenylpiperazine group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylpiperazine Group: This can be achieved through nucleophilic substitution reactions where the piperazine ring is introduced to the oxadiazole intermediate.
Attachment of the Fluorobenzamide Moiety: This step involves the coupling of the oxadiazole intermediate with a fluorobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced oxadiazole rings, alcohols, and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the interaction with biological targets, such as neurotransmitter receptors, and to develop new therapeutic agents.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
- 4-fluoro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
Uniqueness
4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide stands out due to its unique combination of a fluorobenzamide moiety, an oxadiazole ring, and a phenylpiperazine group. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-fluoro-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S/c23-17-8-6-16(7-9-17)21(30)24-14-19-25-26-22(31-19)32-15-20(29)28-12-10-27(11-13-28)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFGEIUQOIRANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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